2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one is a heterocyclic compound that features a thiazole ring substituted with a dimethylamino group and a fluorophenylmethylidene group
Scientific Research Applications
2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary target of the compound 2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one is Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase and is considered as a potential drug target for cancer, diabetes, and neurodegenerative diseases .
Mode of Action
The compound interacts with MARK4 by binding to it with a strong affinity . This interaction results in the inhibition of MARK4, which plays a significant role in cell division, cell proliferation, and cell cycle regulation .
Biochemical Pathways
The inhibition of MARK4 affects various intra- and extracellular downstream signaling pathways associated with biological activities such as differentiation, growth, and apoptosis . MARK4 regulates the dynamics of microtubules by its phosphorylation . Overexpression of MARK4 results in hyperphosphorylation of tau protein, leading to Alzheimer’s disease and other tauopathies .
Result of Action
The compound’s action results in the inhibition of the growth of cancer cells . The compound has been shown to inhibit cell migration and induce apoptosis in selected cancer cells . The IC50 value of the compound was found to be in the micromolar range for MCF-7 and A549 cells .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-fluorobenzaldehyde with 2-(dimethylamino)thioacetamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)-5-[(E)-(4-chlorophenyl)methylidene]-1,3-thiazol-4(5H)-one
- 2-(dimethylamino)-5-[(E)-(4-bromophenyl)methylidene]-1,3-thiazol-4(5H)-one
- 2-(dimethylamino)-5-[(E)-(4-methylphenyl)methylidene]-1,3-thiazol-4(5H)-one
Uniqueness
The presence of the fluorine atom in 2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for drug development and other applications where these properties are desirable.
Properties
IUPAC Name |
(5E)-2-(dimethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-15(2)12-14-11(16)10(17-12)7-8-3-5-9(13)6-4-8/h3-7H,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBCPQHNKFDJON-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)C(=CC2=CC=C(C=C2)F)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)/C(=C\C2=CC=C(C=C2)F)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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